CDP-4-dehydro-6-deoxy-D-glucose Is Completely Inactive with CDP-Tyvelose 2-Epimerase, While CDP-6-deoxy-D-glucose Shows 5‑Fold Enhanced Activity
When tested with the promiscuous CDP-tyvelose 2-epimerase (TaCPa2E) from Thermodesulfatator atlanticus, CDP-4-dehydro-6-deoxy-D-glucose (CDP-6-deoxy-d-xylo-hexopyranos-4-ulose) displayed ≤ 0.1 % of the activity measured with CDP-glucose, effectively classifying it as a non-substrate. In the same study, CDP-6-deoxy-D-glucose exhibited a specific activity of 62 mU mg⁻¹ at 1 mM substrate, representing a 5‑fold increase over CDP-glucose (13 mU mg⁻¹). The 4‑keto modification thus completely silences epimerase recognition, whereas simple C‑6 deoxygenation enhances it .
| Evidence Dimension | Specific enzyme activity (mU mg⁻¹) for TaCPa2E-catalyzed C-2 epimerization |
|---|---|
| Target Compound Data | ≤ 0.1 % of CDP-glucose activity (inactive) |
| Comparator Or Baseline | CDP-6-deoxy-D-glucose: 62 mU mg⁻¹; CDP-glucose: 13 mU mg⁻¹ |
| Quantified Difference | ≥ 1000‑fold lower activity for the target compound vs. CDP-6-deoxy-D-glucose; 5‑fold increase for CDP-6-deoxy-D-glucose over CDP-glucose |
| Conditions | TaCPa2E homodimer, 1 mM substrate, pH 7.5, 60 °C; activity measured by in situ NMR and HR carbohydrate analytics |
Why This Matters
This stark activity cliff proves that the 4-keto group is a selectivity filter; researchers requiring epimerase-active substrates must avoid this compound, while those studying dedicated deoxygenation pathways require it precisely because epimerases ignore it.
- [1] Rapp C, Van Overtveldt S, Beerens K, et al. Appl Environ Microbiol. 2021;87(4):e02131-20, Fig. S5–S7 and main text lines 342–346. View Source
